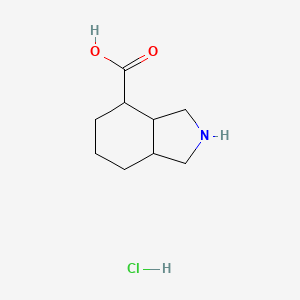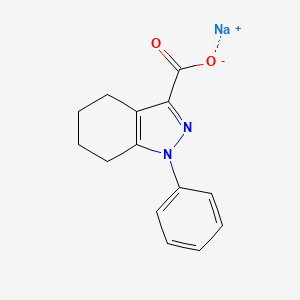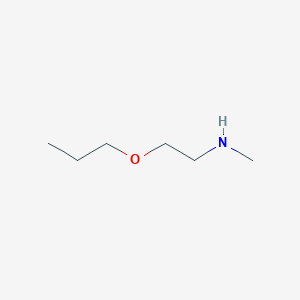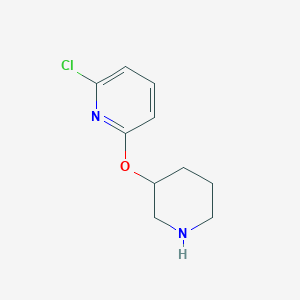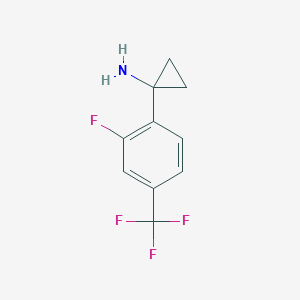![molecular formula C15H23F2NO4 B13485993 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[331]nonane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the bicyclo[3.3.1]nonane framework and introduce the fluorine atoms through selective fluorination reactions. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group using standard Boc protection techniques. Finally, the carboxylic acid group is introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency .
化学反応の分析
Types of Reactions
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid: Lacks the fluorine atoms and Boc group, resulting in different chemical properties.
9-Borabicyclo[3.3.1]nonane: Used as a hydroboration reagent, differs in its boron-containing structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur and oxygen atoms, leading to different reactivity and applications.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms in 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid makes it unique. These features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry .
特性
分子式 |
C15H23F2NO4 |
|---|---|
分子量 |
319.34 g/mol |
IUPAC名 |
7,7-difluoro-9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C15H23F2NO4/c1-14(2,3)22-13(21)18-11-9-4-8(12(19)20)5-10(11)7-15(16,17)6-9/h8-11H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
UVVARXVUFYRZCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1C2CC(CC1CC(C2)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


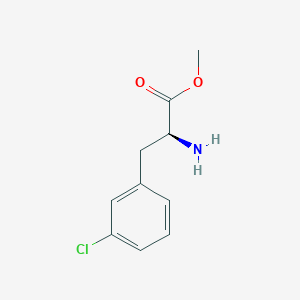
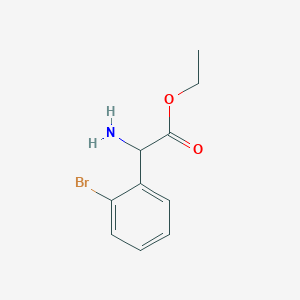
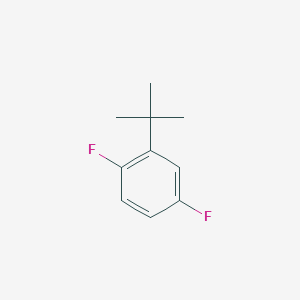
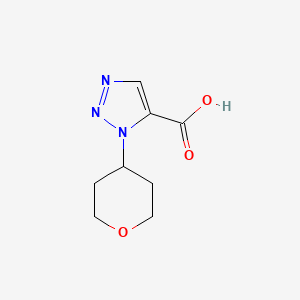
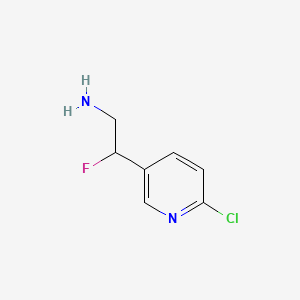
![2-{1-[(pyrimidin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13485937.png)
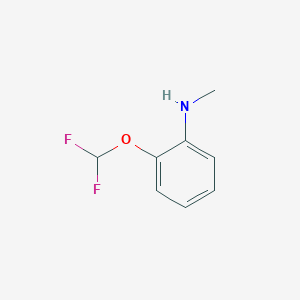
![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
